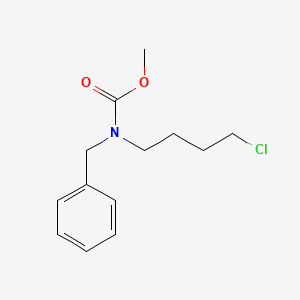
Methyl benzyl(4-chlorobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl benzyl(4-chlorobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a methyl group, and a 4-chlorobutyl group attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl benzyl(4-chlorobutyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carbamate linkage.
Another method involves the reaction of benzyl isocyanate with 4-chlorobutanol. This reaction also proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol attacks the carbonyl carbon of benzyl isocyanate, leading to the formation of the carbamate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl benzyl(4-chlorobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction of the carbamate can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobutyl group is replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
Methyl benzyl(4-chlorobutyl)carbamate has various applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other complex organic reactions.
Biology: Studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit enzymes such as acetylcholinesterase, making them useful in studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate. Carbamates are used in the synthesis of various drugs, including antineoplastic agents and central nervous system stimulants.
Industry: Used as a precursor in the synthesis of agrochemicals, such as insecticides and herbicides. Carbamates are effective in controlling pests and weeds, making them valuable in agricultural applications.
Wirkmechanismus
The mechanism of action of methyl benzyl(4-chlorobutyl)carbamate involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a covalent bond with the serine residue. This covalent modification prevents the enzyme from catalyzing its substrate, leading to enzyme inhibition. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: A simpler carbamate with a methyl group attached to the carbamate moiety.
Benzyl carbamate: A carbamate with a benzyl group attached to the carbamate moiety.
4-Chlorobutyl carbamate: A carbamate with a 4-chlorobutyl group attached to the carbamate moiety.
Uniqueness
Methyl benzyl(4-chlorobutyl)carbamate is unique due to the presence of all three functional groups (methyl, benzyl, and 4-chlorobutyl) attached to the carbamate moiety. This unique structure imparts specific chemical and biological properties to the compound, making it valuable in various applications. The combination of these functional groups allows for diverse reactivity and interactions with biological targets, enhancing its utility in research and industry.
Eigenschaften
CAS-Nummer |
917967-73-8 |
|---|---|
Molekularformel |
C13H18ClNO2 |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
methyl N-benzyl-N-(4-chlorobutyl)carbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-17-13(16)15(10-6-5-9-14)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
InChI-Schlüssel |
CYSLNTKTLGMTAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(CCCCCl)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


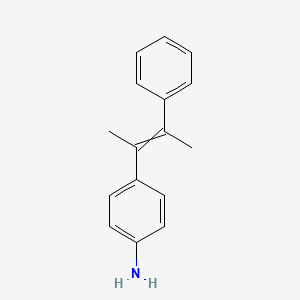
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
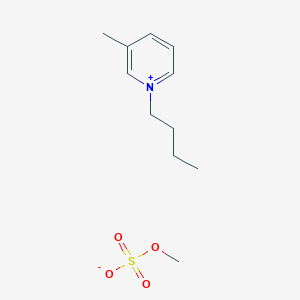
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B15172161.png)
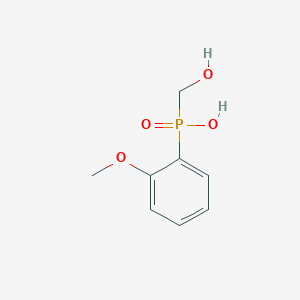
methanone](/img/structure/B15172163.png)
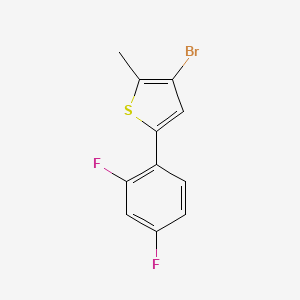
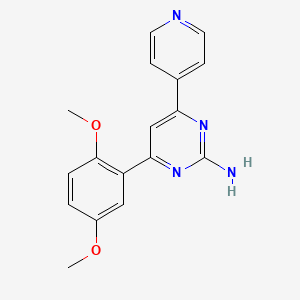
![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)


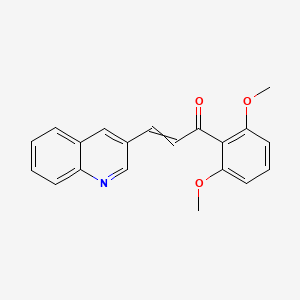
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
